An In-Depth Technical Guide to 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine
An In-Depth Technical Guide to 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a core 1,3,4-thiadiazole ring. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its widespread appearance in pharmacologically active compounds. The molecule is characterized by a reactive 2-amino group and a flexible 5-(3-aminopropyl) side chain, which provide opportunities for hydrogen bonding and conformational adjustments within biological targets. The 1,3,4-thiadiazole nucleus is known for its metabolic stability and its ability to act as a bioisostere of pyrimidine, allowing it to interfere with biological pathways such as DNA replication.[1][2] Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5]
Core Chemical Properties
The specific experimental data for 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine is not widely published. The following table summarizes its basic identifiers and predicted physicochemical properties.
| Property | Value | Source |
| IUPAC Name | 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine | - |
| Synonyms | 2-Amino-5-(3-aminopropyl)-1,3,4-thiadiazole | - |
| CAS Number | 182125-23-1 | - |
| Molecular Formula | C₅H₁₀N₄S | Chem-space |
| Molecular Weight | 158.23 g/mol | Chem-space |
| Predicted Melting Point | 144-145 °C | [6] (similar structure) |
| Predicted Boiling Point | 262.6±23.0 °C | [6] (similar structure) |
| Predicted pKa | 1.12±0.40 | [6] (similar structure) |
| Predicted LogP | Not Available | - |
| Appearance | Solid (predicted) | - |
Experimental Protocols
General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
A common and effective method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide.[4] This can be achieved using various dehydrating agents/catalysts such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).[7][8] A solid-phase reaction using phosphorus pentachloride has also been reported as a high-yield method.[9]
Example Protocol using Polyphosphoric Acid (PPA): [4][8]
-
Reaction Setup: In a dry reaction vessel, add the starting carboxylic acid (1.0 equivalent), thiosemicarbazide (1.0 to 1.2 equivalents), and polyphosphoric acid (at least 2 parts by weight per part of thiosemicarbazide).[8] For the synthesis of the title compound, the starting acid would be 4-aminobutanoic acid.
-
Heating: The mixture is heated with stirring, typically to a temperature between 100°C and 120°C.[8] The reaction is monitored for completion, which usually occurs within 1 to 10 hours.[4][8]
-
Work-up: After cooling, the reaction mixture is carefully added to ice-cold water.
-
Neutralization: The acidic solution is neutralized with an alkaline solution (e.g., sodium bicarbonate, ammonium hydroxide) to a pH of 8-8.2.[9] This step precipitates the crude product.
-
Purification: The resulting solid is collected by filtration, washed with water, and dried.[4] Further purification is achieved by recrystallization from a suitable solvent, such as an ethanol-water or DMF-water mixture.[9]
General Characterization Workflow
The structural confirmation of the synthesized 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine would follow a standard analytical workflow.
-
Melting Point Determination: The melting point of the purified solid is measured using a capillary melting point apparatus to assess purity.[10]
-
FT-IR Spectroscopy: Infrared spectroscopy is used to identify key functional groups. Expected characteristic peaks include N-H stretching for the primary amine groups (around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-S stretching (around 600-700 cm⁻¹).[7][11]
-
NMR Spectroscopy:
-
¹H-NMR: Proton NMR is used to confirm the structure and proton environments. For the title compound, one would expect signals corresponding to the aminopropyl chain protons (-CH₂-CH₂-CH₂-), as well as broad signals for the -NH₂ protons.[5][12]
-
¹³C-NMR: Carbon NMR would show distinct peaks for the two carbons in the thiadiazole ring (typically in the range of 150-170 ppm) and the three carbons of the propyl side chain.[7][10]
-
-
Mass Spectrometry: Mass spectrometry is employed to confirm the molecular weight of the compound. The analysis would aim to detect the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+.[4][10]
Biological Significance and Potential Signaling Pathways
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of pharmacological activities.
-
Antimicrobial Activity: The 2-amino-1,3,4-thiadiazole moiety is a key feature in many compounds with significant antibacterial and antifungal properties.[3][13] These compounds can target various bacterial and fungal strains, including resistant ones.[14]
-
Anticancer Activity: Numerous 1,3,4-thiadiazole derivatives have been reported as potent anticancer agents.[15][16] Their mechanisms of action often involve the inhibition of critical enzymes in cancer cell signaling, such as protein kinases (e.g., Abl kinase), histone deacetylases (HDACs), and topoisomerase II.[15][17] The ability of the thiadiazole ring to mimic pyrimidine allows it to interfere with nucleic acid synthesis.[1]
-
Antiviral Activity: The scaffold has been incorporated into molecules showing activity against a range of viruses, including HIV.[18]
Given the structural features of 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine, its development as a drug candidate would involve extensive Structure-Activity Relationship (SAR) studies.
Caption: Structure-Activity Relationship (SAR) considerations for the title compound.
The diagram above illustrates a logical workflow for the initial stages of drug discovery. The core molecule can be systematically modified at three key positions: the 2-amino group, the aminopropyl side chain, and the terminal amine. By altering these positions, researchers can fine-tune the compound's properties to enhance its binding affinity, selectivity, and pharmacokinetic profile for a specific biological target.
Conclusion
5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine is a promising chemical entity built upon the pharmacologically significant 1,3,4-thiadiazole scaffold. Its structural features, including primary amino groups and a flexible side chain, make it a valuable starting point for the synthesis of new derivatives. While detailed experimental data on this specific molecule is limited, established protocols for the synthesis and characterization of related compounds provide a clear path for its investigation. The extensive history of the 2-amino-1,3,4-thiadiazole core in successful drug discovery programs suggests that this compound and its future derivatives hold considerable potential for development as novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 6. 72926-03-5 CAS MSDS (1,3,4-Thiadiazol-2-amine, 4-acetyl-4,5-dihydro-5-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 9. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. chemmethod.com [chemmethod.com]
- 12. chemmethod.com [chemmethod.com]
- 13. dovepress.com [dovepress.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 17. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
